ethyl 3-chloro-1H-pyrazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRAGHWFXPRSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Chloro 1h Pyrazole 5 Carboxylate and Analogous Pyrazole Carboxylates
Classical and Established Synthetic Routes to Pyrazole (B372694) Carboxylates
The foundational methods for pyrazole synthesis have been refined over more than a century and remain widely used due to their reliability and simplicity. These routes typically involve the formation of the pyrazole ring from acyclic precursors through condensation and cycloaddition reactions.
Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles. In the context of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a key precursor would be a β-keto ester bearing a chlorine atom at the appropriate position. The general mechanism involves the initial reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with hydrazine to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The reaction of β-keto esters with hydrazine and its derivatives is a traditional route to pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to chloropyrazoles. nih.gov While many methods exist for synthesizing β-keto esters, their reaction with hydrazines remains a fundamental step in pyrazole chemistry. nih.gov A series of β-keto esters can be synthesized from ketones and ethyl chloroformate, which are then converted to pyrazolones. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| β-Keto Ester | Hydrazine Derivative | Pyrazolone | Varies | Generally Good | nih.gov |
| Ketone | Ethyl Chloroformate | β-Keto Ester | Base | Not specified | nih.gov |
This table summarizes the general two-step process to pyrazolones from ketones via β-keto esters.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a significant improvement in efficiency and atom economy by combining three or more reactants in a single synthetic operation to form a complex product. Several MCRs have been developed for the synthesis of pyrazole carboxylates. These reactions often proceed through the in situ formation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org
A notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of an aromatic aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.org A five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has also been reported, utilizing ethyl 4-chloro-3-oxobutanoate as one of the components, which is structurally related to the precursors required for the target molecule. mdpi.com This reaction proceeds in the presence of montmorillonite (B579905) K10 as a catalyst under solvent-free conditions. mdpi.com
| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | None specified | Varies | Pyrano[2,3-c]pyrazole | Good | beilstein-journals.org |
| 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine | Montmorillonite K10 | 65–70 °C, 5 h, Solvent-free | Substituted pyrano[2,3-c]pyrazole | 81–91% | mdpi.com |
This table highlights examples of multicomponent reactions for the synthesis of complex pyrazole derivatives.
1,3-Dipolar Cycloaddition Strategies Utilizing Nitrilimines and Diazo Compounds
The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).
Nitrilimines, which can be generated in situ from various precursors such as hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. Their reaction with alkynes provides a direct route to substituted pyrazoles. An effective synthetic method for 1,3,5-trisubstituted pyrazoles has been developed via the 1,3-dipolar cycloaddition reaction between ninhydrin-derived Morita–Baylis–Hillman carbonates and nitrilimines, affording products in high yields. rsc.org
Diazo compounds, particularly ethyl diazoacetate, are also valuable precursors for the synthesis of pyrazole carboxylates. The reaction of ethyl diazoacetate with alkynes, often under thermal or catalytic conditions, yields the corresponding pyrazole-3,5-dicarboxylates or pyrazole-3-carboxylates, depending on the alkyne used. unisi.it This reaction is a [3+2] cycloaddition where the diazo compound acts as the three-atom component. A sustainable approach involves the in situ generation of ethyl diazoacetate from ethyl glycinate (B8599266) and sodium nitrite (B80452) in an aqueous micellar environment, followed by cycloaddition with alkynes. unisi.it
| 1,3-Dipole Precursor | Dipolarophile | Product | Conditions | Yield | Reference |
| Ninhydrin-derived Carbonate/Hydrazonoyl Halide | Not specified | 1,3,5-Trisubstituted Pyrazole | Not specified | Up to 95% | rsc.org |
| Ethyl Glycinate/NaNO2 (forms Ethyl Diazoacetate) | Alkyne | Pyrazole Carboxylate | Aqueous micellar environment | High | unisi.it |
This table illustrates the use of 1,3-dipolar cycloaddition for the synthesis of pyrazole derivatives.
Advanced Synthetic Approaches and Modern Techniques in Pyrazole Carboxylate Synthesis
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the preparation of pyrazole carboxylates. These modern techniques often employ transition-metal catalysis or photochemical activation to achieve novel transformations and improve selectivity.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. These methods offer alternative reaction pathways that can provide access to complex pyrazole structures that are difficult to obtain through classical methods. rsc.org
One significant area of development is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials. rsc.org While this is often used to introduce aryl or other carbon-based substituents, related methodologies can be envisioned for halogenation.
A patent describes a method for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate from its 4,5-dihydro precursor through an oxidation reaction catalyzed by sulfuric acid in the presence of potassium persulfate. google.com While not a transition-metal-catalyzed reaction for the ring formation itself, it highlights a modern approach to the synthesis of halogenated pyrazole carboxylates.
| Starting Material | Reagents | Product | Yield | Reference |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, Sulfuric acid | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | ~88% | google.com |
This table shows an example of a modern synthetic method for a halogenated pyrazole carboxylate.
Photoredox and Photochemical Reactions for Pyrazole Ring Formation
Photoredox and photochemical reactions have gained prominence as mild and sustainable methods for organic synthesis. These approaches utilize light to initiate chemical transformations, often enabling unique reactivity that is not accessible through thermal methods.
Visible-light photoredox catalysis has been successfully applied to the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors. nih.gov This method proceeds under very mild conditions with air as the terminal oxidant. The proposed mechanism involves the photocatalyst-mediated oxidation of hydrazine to diazene, which then undergoes a conjugate addition with the Michael acceptor, followed by cyclization and oxidation to the pyrazole product.
Another photochemical approach involves the generation of nitrilimines from tetrazoles using UV light. These photochemically generated dipoles can then be trapped in situ with dipolarophiles to form pyrazolines, which can be subsequently oxidized to pyrazoles. This "photo-click" strategy offers a reagent-free method for the generation of the key 1,3-dipole.
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
| Hydrazine, Michael Acceptors | Visible light, Photoredox catalyst | Polysubstituted Pyrazoles | Mild conditions, Air as oxidant | nih.gov |
| Tetrazole, Dipolarophile | UV light | Pyrazoline (precursor to Pyrazole) | Reagent-free dipole generation | Not specified |
This table summarizes advanced photochemical methods for pyrazole synthesis.
One-Pot Synthetic Sequences and Regioselective Preparations
Another efficient one-pot approach involves a three-component reaction of (hetero)arenes, carboxylic acids, and hydrazine. This method proceeds via the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine, offering a rapid and atom-economical route to 3,5-disubstituted pyrazoles.
The following table summarizes representative one-pot synthetic approaches to pyrazole carboxylates:
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Hydrazones | 1. n-BuLi; 2. Diethyl oxalate (B1200264) | Pyrazole-5-carboxylates | 31-72 | (Dang et al., 2007) |
| (Hetero)arenes, Carboxylic acids, Hydrazine | TFAA/TfOH, then hydrazine hydrate, reflux | 3,5-Disubstituted pyrazoles | Varies | (Topchiy et al., 2020) |
| Acid chlorides, Terminal alkynes, Hydrazines | Coupling and cyclocondensation sequence | Polysubstituted pyrazoles | 15-85 | (Asadollahi-Baboli, 2022) |
| Ethyl diazoacetate, α-Methylene carbonyl compounds | DBU, acetonitrile | Pyrazole-5-carboxylates | Good | (Gioiello et al., as cited in El-Faham et al., 2018) |
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. scispace.comcsic.esmdpi.com This technology has been extensively applied to the synthesis of pyrazole derivatives. beilstein-journals.orggoogle.com
In a typical microwave-assisted synthesis of pyrazoles, the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is carried out in a sealed vessel under microwave irradiation. csic.es The use of microwave heating can dramatically reduce reaction times from hours to minutes. For instance, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives was achieved in 7-10 minutes with yields of 68-86% under microwave irradiation, whereas the same reaction under conventional reflux conditions resulted in lower yields and required 10-12 hours. csic.es
Microwave-assisted synthesis can be performed with or without a solvent. Solvent-free conditions are particularly attractive from a green chemistry perspective. One-pot, multi-component reactions under microwave irradiation have also been developed for the synthesis of complex pyrazole derivatives in a highly efficient manner. csic.es
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium, leading to the formation, growth, and collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. scispace.com
This technique has been successfully applied to the synthesis of various pyrazole derivatives. For example, the synthesis of pyrazoline derivatives from chalcones has been achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that often reduces energy consumption, reaction times, and solvent usage. scispace.com The ultrasound-assisted reaction of 4-substituted benzoyl chlorides with ammonium (B1175870) isothiocyanate, followed by reaction with aminopyrazoles, has been used to prepare 1H-pyrazol-5-ylthiourea derivatives.
Mechanochemical Synthesis in Pyrazole Derivative Preparation
Mechanochemical synthesis, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, is a key technique in green chemistry. scispace.com This method can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis and can significantly reduce waste.
The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully demonstrated using mechanochemical ball milling. scispace.com In this one-pot procedure, the reactants are ground together with an oxidizing agent, leading to the formation of the desired pyrazole in a shorter time and with higher yields compared to conventional solvent-based methods. This solvent-free approach simplifies the work-up procedure and minimizes the environmental impact.
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov These benefits have been leveraged for the synthesis of pyrazoles and their derivatives.
A two-stage continuous-flow process for the synthesis of substituted pyrazoles from acetophenones has been developed. rsc.org In this setup, the acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second stage to yield the pyrazole product. This tandem approach allows for the efficient production of a library of pyrazoles. rsc.org
Furthermore, a two-step continuous-flow methodology for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate has been reported. google.com This process involves a copper-mediated homocoupling of the alkyne, followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. google.comnih.gov
Specific Synthetic Pathways Relevant to this compound
Synthesis from Pyrazolidone Carboxylic Esters and Subsequent Transformations
A plausible synthetic route to this compound involves the use of a pyrazolidone carboxylic ester as a key intermediate. This pathway, adapted from methodologies for analogous compounds, typically begins with the cyclization of a hydrazine derivative with a suitable three-carbon synthon to form the pyrazolidone ring.
For instance, a substituted hydrazine can be reacted with diethyl maleate (B1232345) to yield the corresponding ethyl 2-substituted-5-oxo-pyrazolidine-3-carboxylate. The subsequent transformation of this pyrazolidinone intermediate into the target 3-chloro-pyrazole involves a two-step process: halogenation followed by oxidation (aromatization).
The halogenation at the 3-position of the pyrazolidinone ring can be achieved using a suitable chlorinating agent. Following halogenation, the dihydropyrazole ring is aromatized to the pyrazole. This oxidation step is crucial and can be accomplished using various oxidizing agents. For a similar bromo-substituted compound, potassium persulfate with sulfuric acid as a catalyst has been effectively used for the oxidation of the corresponding 4,5-dihydro-1H-pyrazole-5-carboxylate. This general strategy provides a viable, albeit multi-step, pathway to the title compound.
Introduction of Chlorine Substituents on Pyrazole Carboxylate Scaffolds
The introduction of a chlorine atom onto the pyrazole ring is a key step in the synthesis of this compound and its analogs. The reactivity of the pyrazole ring allows for direct halogenation, and the choice of chlorinating agent and reaction conditions can influence the regioselectivity of the substitution.
A common and effective method for the chlorination of pyrazole rings involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS). researchgate.netmdpi.com NCS is a versatile and widely used chlorinating agent in organic synthesis. dntb.gov.uaresearchgate.net The reaction of pyrazoles with NCS can proceed under mild conditions, often without the need for a catalyst, to yield 4-halopyrazoles in excellent yields. researchgate.net For specific regioselectivity, such as chlorination at the C-3 position, modifications to the substrate or reaction pathway may be necessary. For instance, the presence of a trimethylsilyl (B98337) group at the C-3 position can facilitate a regioselective reaction. This group can be removed under mild conditions to generate a carbanion that then reacts with an electrophilic chlorine source like NCS to afford the 3-chlorinated pyrazole. mdpi.com
Another approach involves the use of a hydrochloric acid and hydrogen peroxide system. This method has been described for the preparation of ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, where the unsubstituted pyrazole carboxylate is treated with HCl and H₂O₂ to introduce the chlorine atom at the C-4 position. google.com
The reactivity of the pyrazole nucleus towards electrophilic substitution is influenced by the substituents already present on the ring. The C-4 position is generally the most nucleophilic and therefore the most susceptible to direct halogenation. mdpi.com Achieving chlorination at other positions, such as C-3 or C-5, often requires multi-step strategies or the use of specific directing groups. For example, the synthesis of a 5-chloro-pyrazole derivative has been achieved by starting with the corresponding pyrazole, which is first nitrated and then treated with a chlorinating agent. mdpi.com
The table below summarizes various methodologies for the chlorination of pyrazole scaffolds.
| Reagent/System | Position of Chlorination | Substrate | Conditions | Yield | Reference |
| N-Chlorosuccinimide (NCS) | C-4 | Pyrazoles | CCl₄ or water, mild conditions | Excellent | researchgate.net |
| N-Chlorosuccinimide (NCS) | C-3 | 3-Trimethylsilylpyrazole | Mild conditions | Not specified | mdpi.com |
| Hydrochloric acid / Hydrogen peroxide | C-4 | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Not specified | >82.53% | google.com |
| Acetic anhydride (B1165640) / Fuming nitric acid | C-4 (Nitration) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | 0 °C to room temp. | 85% | mdpi.com |
Esterification Reactions for the Carboxylate Moiety
The synthesis of the ethyl ester moiety in this compound is typically achieved through the esterification of the corresponding pyrazole carboxylic acid. Several standard and modified esterification procedures can be applied to pyrazole carboxylic acids. researchgate.net
One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and strategies such as using an excess of the alcohol or removing water as it is formed are employed to drive the reaction to completion. researchgate.net
Alternatively, the pyrazole carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. This is often accomplished by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govdergipark.org.tr The resulting pyrazole-carbonyl chloride is then reacted with ethanol, often in the presence of a base to neutralize the HCl byproduct, to yield the ethyl ester. This method, known as the Schotten-Baumann reaction when a base is used, is highly efficient. dergipark.org.tr
In some synthetic routes, the ethyl ester group is incorporated from the start of the pyrazole ring formation. "One-pot" synthesis strategies can yield pyrazole carboxylates directly. For example, the reaction of diethyl oxalate with acetophenone derivatives in the presence of a base forms an intermediate that, upon cyclization with hydrazine hydrate, yields ethyl 5-substituted-1H-pyrazole-3-carboxylates. researchgate.net Similarly, an improved Claisen condensation followed by a Knorr pyrazole synthesis can be used to produce ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates directly. researchgate.net
The table below details different approaches for the synthesis of pyrazole carboxylate esters.
| Method | Reagents | Substrate | Key Features | Reference |
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Pyrazole carboxylic acid | Equilibrium-driven; requires excess alcohol or water removal. | researchgate.net |
| Via Acid Chloride (Schotten-Baumann) | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base | Pyrazole carboxylic acid | High-yielding due to the high reactivity of the acid chloride intermediate. | dergipark.org.tr |
| One-Pot Cyclization | Diethyl oxalate, Hydrazine hydrate | Substituted acetophenones | Forms the ester and the pyrazole ring in a sequential reaction. | researchgate.net |
| Claisen-Knorr Synthesis | Ethyl oxalyl chloride, Arylhydrazine hydrochlorides | Substituted ketones | A one-pot approach that directly yields the ethyl pyrazole carboxylate. | researchgate.net |
Chemical Reactivity and Derivatization Strategies of Ethyl 3 Chloro 1h Pyrazole 5 Carboxylate
Reactions at the Ester Moiety
The ester group at the C5 position of the pyrazole (B372694) ring is a primary site for modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.
Hydrolysis to Carboxylic Acids
The ethyl ester of 3-chloro-1H-pyrazole-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 3-chloro-1H-pyrazole-5-carboxylic acid. This transformation is a fundamental step in the synthesis of many pyrazole-based compounds, as the carboxylic acid is a versatile precursor for further reactions, including the formation of amides and other acid derivatives. ciac.jl.cndergipark.org.tr The hydrolysis is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant | Reagents | Conditions | Product |
|---|
Formation of Amide Derivatives
The synthesis of pyrazole carboxamides is a significant area of research due to the prevalence of this functional group in biologically active molecules. nih.gov Ethyl 3-chloro-1H-pyrazole-5-carboxylate can be converted into a variety of amide derivatives through reaction with primary or secondary amines. This reaction, known as aminolysis, typically involves heating the ester with the desired amine. In some cases, the conversion is more efficiently carried out by first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride, and then reacting the acyl chloride with the amine. ciac.jl.cndergipark.org.tr This two-step process often provides higher yields and allows for the coupling of less reactive amines. sphinxsai.com
Table 2: General Strategies for Amide Formation
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| This compound | Amine (RNH₂) | - | 3-chloro-N-alkyl-1H-pyrazole-5-carboxamide |
Transformations Involving the Pyrazole Ring System
The pyrazole nucleus itself, along with its chloro-substituent, offers multiple avenues for derivatization, enabling the synthesis of a diverse library of substituted pyrazoles.
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. For this compound, the most likely position for electrophilic attack is the C4 position, which is activated by the ring nitrogen atoms. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com For instance, chlorination can be achieved using reagents like sulfuryl chloride. echemi.com Friedel-Crafts reactions, which introduce alkyl or acyl groups, are catalyzed by Lewis acids such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com
Table 3: Examples of Electrophilic Substitution on the Pyrazole Ring
| Reaction Type | Reagent | Catalyst | Product (Example) |
|---|---|---|---|
| Chlorination | SO₂Cl₂ | - | Ethyl 3,4-dichloro-1H-pyrazole-5-carboxylate |
| Friedel-Crafts Alkylation | Alkyl halide (R-X) | AlCl₃ | Ethyl 4-alkyl-3-chloro-1H-pyrazole-5-carboxylate |
Nucleophilic Attack and Subsequent Reactions at Positions 3 and 5
The electron-deficient nature of the pyrazole ring, enhanced by the electron-withdrawing ester group and the chloro substituent, facilitates nucleophilic attack. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, by displacing the chloride ion. The C5 position, bearing the ester, can also be a site for nucleophilic attack, leading to displacement of the ethoxy group, as seen in aminolysis reactions.
Derivatization via Modified Functional Groups (e.g., Amino, Isothiocyanate)
Further derivatization can be achieved by transforming the existing functional groups into others, such as amino or isothiocyanate groups.
Amino Derivatives: An amino group can be introduced at the C3 position by reacting this compound with ammonia (B1221849) or an amine source, displacing the chlorine atom via a nucleophilic aromatic substitution reaction. chim.itscirp.org This provides access to valuable 3-aminopyrazole (B16455) intermediates.
Isothiocyanate Derivatives: Pyrazole isothiocyanates are important intermediates for synthesizing various heterocyclic compounds and have shown potential as bioactive agents. nih.gov These can be prepared from the corresponding aminopyrazole derivatives. The 3-aminopyrazole, obtained from the chloro-precursor, can be treated with reagents like thiophosgene (B130339) or carbon disulfide in the presence of a base to yield the target ethyl 3-isothiocyanato-1H-pyrazole-5-carboxylate. ekb.eg
Table 4: Derivatization of Functional Groups
| Starting Functional Group | Target Functional Group | Reagents (Example) |
|---|---|---|
| 3-Chloro | 3-Amino | Ammonia (NH₃) or primary amine (RNH₂) |
Functional Group Interconversions on the Chloro-pyrazole Scaffold
Decarboxylation Reactions of the Carboxylic Acid Analog
The carboxylic acid analog of this compound, namely 3-chloro-1H-pyrazole-5-carboxylic acid, can undergo decarboxylation to yield 3-chloro-1H-pyrazole. This transformation is a key step in modifying the pyrazole core, enabling the synthesis of derivatives where the C5 position is substituted with hydrogen or other functional groups introduced subsequently. The decarboxylation of pyrazole carboxylic acids, particularly those bearing haloalkyl substituents, has been explored under various conditions, including thermal, acidic, basic, and metal-catalyzed protocols. googleapis.comgoogle.com
Decarboxylation of heteroaromatic carboxylic acids can be challenging, and the resulting products are often volatile, which can complicate their isolation. google.com For pyrazole systems, several strategies have been developed to facilitate this reaction efficiently.
Thermal Decarboxylation: Simple heating is a straightforward method for the decarboxylation of certain pyrazole carboxylic acids. For instance, heating the neat carboxylic acid at its melting point has been reported to induce decarboxylation, although yields can be low. googleapis.com The reaction can also be performed in high-boiling solvents such as mesitylene (B46885) or dichlorobenzene. googleapis.com The temperature for thermal decarboxylation typically ranges from 40 to 190 °C. googleapis.com
Acid-Catalyzed Decarboxylation: The removal of the carboxyl group can be facilitated by acidic conditions. A range of acids, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and trifluoroacetic acid (CF₃COOH), can be employed. google.comgoogle.com The reaction is often carried out in water at temperatures between 50 and 220 °C. google.comgoogle.com The amount of acid used can vary, but it is typically in the range of 0.1 to 1.5 equivalents relative to the pyrazole carboxylic acid. google.com
Base-Mediated Decarboxylation: Decarboxylation can also be performed under basic conditions, using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). google.comgoogle.com This method is generally conducted at temperatures ranging from 40 to 150 °C. google.comgoogle.com The reaction can be carried out in high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). googleapis.com
Metal-Catalyzed Decarboxylation: Metal catalysts, particularly copper and silver salts, are known to promote the protodecarboxylation of heteroaromatic carboxylic acids. google.com Copper(I) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline, has been used to catalyze the decarboxylation of pyrazole carboxylic acids under relatively harsh conditions (e.g., 200 °C with microwave irradiation). google.com Copper-facilitated decarboxylation can also proceed through a radical-induced mechanism. rsc.orgrsc.org Another effective catalyst is silver carbonate (Ag₂CO₃) used in combination with acetic acid in DMSO. organic-chemistry.org
The table below summarizes various reported conditions for the decarboxylation of pyrazole carboxylic acid derivatives, which are instructive for the potential decarboxylation of 3-chloro-1H-pyrazole-5-carboxylic acid.
Table 1: Summary of Decarboxylation Conditions for Pyrazole Carboxylic Acids
| Method | Reagents and Conditions | Temperature Range | Typical Solvents | Reference |
|---|---|---|---|---|
| Thermal | Heating without solvent or in a high-boiling solvent | 40 - 190 °C | Mesitylene, Dichlorobenzene, None | googleapis.com |
| Acidic | H₂SO₄, HCl, HBr, HI, CH₃COOH, CF₃COOH | 50 - 220 °C | Water | google.comgoogle.com |
| Basic | K₂CO₃, Cs₂CO₃ | 40 - 150 °C | NMP, Quinoline, Dimethylacetamide | googleapis.comgoogle.com |
| Metal-Catalyzed | Cu₂O, 1,10-Phenanthroline, Cs₂CO₃ | ~160 - 200 °C | NMP, DMF | googleapis.comgoogle.com |
| Metal-Catalyzed | Ag₂CO₃, Acetic Acid | Not specified | DMSO | organic-chemistry.org |
Biological Activities and Pharmacological Potential of Ethyl 3 Chloro 1h Pyrazole 5 Carboxylate Derivatives
General Spectrum of Biological Activities for Pyrazole (B372694) Derivatives
The pyrazole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a remarkable range of pharmacological activities. mdpi.comnih.gov These compounds have been reported to possess anti-inflammatory, antibacterial, antiviral, and anticancer properties, making them promising candidates for the development of new therapeutic agents. ontosight.ai The diverse applications of pyrazole derivatives extend to technology, medicine, and agriculture. mdpi.comnih.gov Their therapeutic potential is evidenced by their presence in several commercially available drugs, including the anti-inflammatory celecoxib (B62257) and the antipsychotic CDPPB. mdpi.com The wide-ranging biological effects of pyrazole derivatives also include antidepressant, anti-tubercular, antioxidant, and protein glycation inhibitory activities. mdpi.comnih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
A significant area of research for pyrazole derivatives has been their potential as antimicrobial agents. mdpi.comnih.govingentaconnect.com Numerous studies have demonstrated the efficacy of these compounds against a variety of bacterial and fungal strains. nih.govsci-hub.senih.gov For instance, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity. nih.gov Notably, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed antibacterial activity against Escherichia coli and Pseudomonas aeruginosa comparable to the standard drug ampicillin. nih.gov Another derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited potent antifungal activity against Candida parapsilosis, surpassing the efficacy of fluconazole. nih.gov
Further research into pyrazole derivatives containing an imidazothiadiazole moiety has also yielded promising results. nih.gov Certain compounds from this series demonstrated strong antibacterial activity, with some being four times more potent than the positive control, gatifloxacin. nih.gov Importantly, some of these potent compounds showed no cytotoxicity to human cells and no hemolytic activity at high concentrations, highlighting their potential for further development as safe and effective antimicrobial agents. nih.gov The antimicrobial potential of pyrazole derivatives is often enhanced by the presence of specific functional groups and substituents on the pyrazole ring. biointerfaceresearch.com
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 µmol/mL | nih.gov |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 µmol/mL | nih.gov |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 µmol/mL | nih.gov |
| Compound 21c (a pyrazole derivative with imidazothiadiazole) | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |
| Compound 23h (a pyrazole derivative with imidazothiadiazole) | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing or electron-donating groups can play a key role in their bacterial inhibitory effects. ingentaconnect.com For example, in a series of N-phenylpyrazole curcumin (B1669340) derivatives, the introduction of an electron-withdrawing nitro group led to a twenty-fold increase in potency against Staphylococcus aureus, while a fluoro group enhanced activity against E. coli. ingentaconnect.com Conversely, the incorporation of electron-donating groups resulted in a notable decrease in antibacterial activity. ingentaconnect.com
In another study, the introduction of a chlorine, nitro, or hydroxyl group in the para-position of a benzene (B151609) ring attached to a thiazolidinone–pyrazole hybrid resulted in a two to four-fold increase in antimicrobial activity. nih.gov These findings underscore the importance of substituent effects in the rational design of novel and potent pyrazole-based antimicrobial agents.
Anticancer Activities and Cytotoxicity Profiles
Pyrazole derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities. mdpi.comnih.govingentaconnect.comontosight.ainih.govtandfonline.comnih.gov Many pyrazole-containing compounds have demonstrated significant anticancer activity against various human cancer cell lines, including breast, lung, colon, and liver cancer. nih.govnih.govresearchgate.net The anticancer mechanisms of these derivatives often involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with key signaling pathways in cancer cells. researchgate.net
For instance, certain pyrazole carbaldehyde derivatives have shown potent anti-breast cancer activity, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Similarly, novel indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition against multiple cancer cell lines, in some cases surpassing the activity of the standard drug doxorubicin. nih.gov The cytotoxicity of these compounds is often selective towards cancer cells, with some derivatives showing no toxicity to normal human cells. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 µM | nih.gov |
| Indole-pyrazole derivative (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | nih.gov |
| Indole-pyrazole derivative (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | nih.gov |
| 5-alkylated selanyl-1H-pyrazole derivative (Compound 53) | HepG2 (Liver Cancer) | 15.98 µM | nih.gov |
| 5-alkylated selanyl-1H-pyrazole derivative (Compound 54) | HepG2 (Liver Cancer) | 13.85 µM | nih.gov |
| Pyrazolyl analogue containing a pyridine (B92270) nucleus (Compound 1) | HCT-116 (Colon Cancer) | 4.2 µM | nih.gov |
A key mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of enzymes that are crucial for cancer cell growth and survival. ingentaconnect.com These compounds have been identified as potent inhibitors of various protein kinases, which are often overactive in cancer. asianpubs.org For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov Some indole-pyrazole hybrids exhibited significant inhibitory activity toward CDK2 with IC50 values as low as 0.074 µM. nih.gov
Furthermore, pyrazole derivatives have been developed as inhibitors of other important kinases such as PI3 kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The dual inhibition of EGFR and VEGFR-2 by certain pyrazole derivatives is believed to contribute to their superior anticancer properties. nih.gov Xanthine oxidase is another enzyme targeted by pyrazole derivatives, and its inhibition has been linked to the anticancer activity of these compounds against human colon cancer. nih.gov
Insecticidal and Agrochemical Research
In addition to their medicinal applications, pyrazole derivatives have found significant use in the agrochemical sector as insecticides. nih.govingentaconnect.comnih.govmdpi.com The pyrazole ring is a core structure in several commercial insecticides, and research continues to explore new derivatives with enhanced potency and selectivity. d-nb.infonih.gov For instance, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and shown to exhibit good insecticidal activity against pests like Aphis fabae. d-nb.info One such compound demonstrated 85.7% mortality against this pest at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. d-nb.info
Further research on pyrazole-5-carboxamides has led to the development of compounds with high insecticidal activity against a range of pests, including cotton bollworm, diamondback moth, bean aphid, mosquito, and spider mite. nih.gov The substitution pattern on the pyrazole ring has been shown to be critical for the insecticidal activity and selectivity of these compounds. nih.gov
| Compound | Pest | Activity | Reference |
|---|---|---|---|
| Compound 7h (1H-pyrazole-5-carboxylic acid derivative) | Aphis fabae | 85.7% mortality at 12.5 mg/L | d-nb.info |
| Compound Ij (α-chloromethyl-N-benzyl pyrazole-5-carboxamide) | Cotton bollworm | 60% stomach activity at 5 mg/kg | nih.gov |
| Compound Il (α-chloromethyl-N-benzyl pyrazole-5-carboxamide) | Cotton bollworm | 60% stomach activity at 5 mg/kg | nih.gov |
| Compound IIe (4,5-dihydrooxazole-containing pyrazole) | Cotton bollworm | 60% stomach activity at 5 mg/kg | nih.gov |
| Compound Ie (α-hydroxymethyl-N-benzyl pyrazole-5-carboxamide) | Bean aphid | 100% foliar contact activity at 200 mg/kg | nih.gov |
| Compound IIi (4,5-dihydrooxazole-containing pyrazole) | Spider mite | 95% miticidal and ovicidal activity at 200 mg/kg | nih.gov |
A significant mode of action for certain halogenated pyrazole insecticides is the activation of insect ryanodine (B192298) receptors (RyRs). d-nb.infonih.gov RyRs are calcium channels that play a critical role in muscle contraction. sci-hub.se The activation of these receptors by pyrazole derivatives leads to an uncontrolled release of intracellular calcium, causing muscle dysfunction and ultimately death of the insect. sci-hub.se This mechanism of action is highly selective for insect RyRs over their mammalian counterparts, which contributes to the favorable safety profile of these insecticides. nih.gov The phthalic and anthranilic diamides are two classes of synthetic compounds that are potent activators of insect RyRs. sci-hub.se The discovery of these compounds has highlighted the potential of targeting RyRs for the development of new and effective insect control agents.
Structure-Activity Relationships in Insecticidal Pyrazole Carboxylates
The development of novel insecticides is critical due to increasing pesticide resistance. nih.gov Pyrazole-5-carboxamide derivatives have emerged as a significant class of insecticidal agents, with their structure-activity relationships (SAR) being a key area of investigation.
Research indicates that the insecticidal potency of these compounds is highly dependent on the nature and position of substituents on the pyrazole and associated aromatic rings. For instance, a series of novel phenylpyrazole carboxylic acid derivatives containing fluorine moieties, such as -F, -CF2H, and -CF3, showed significant insecticidal potential. researchgate.net Certain diamide (B1670390) and acylthiourea derivatives exhibited remarkable larvicidal activities against the oriental armyworm and diamondback moth, with LC50 values comparable or superior to the commercial insecticide chlorantraniliprole (B1668704). researchgate.net Specifically, compounds 11a , 11e , 11f , and 14c were more effective than chlorantraniliprole in tests against the diamondback moth. researchgate.net
In another study, 1H-pyrazole-5-carboxylic acid derivatives incorporating oxazole and thiazole rings were synthesized and tested against Aphis fabae. researchgate.net The results showed that some of these compounds exhibited good insecticidal activities, with compound 7h displaying 85.7% mortality at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net
Further research into aryl isoxazoline (B3343090) derivatives with a pyrazole-5-carboxamide motif revealed excellent insecticidal activity against Mythimna separata. nih.gov Compound IA-8 (3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide) demonstrated the best activity, which was comparable to the positive control, fluralaner. nih.gov Molecular docking studies suggested that this compound acts on the GABA receptor, similar to fluralaner. nih.gov
The design of pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties also yielded compounds with high insecticidal activity, particularly against the cotton bollworm (Helicoverpa armigera). acs.org The stomach activities of compounds Ij , Il , and IIe were recorded at 60% at a concentration of 5 mg/kg. acs.org
| Compound/Series | Target Pest | Key Findings | Reference |
| Phenylpyrazole derivatives with fluorine | Oriental armyworm, Diamondback moth | Compounds 11a , 11e , 11f , 14c showed LC50 values superior to chlorantraniliprole against diamondback moth. | researchgate.net |
| Pyrazole carboxylates with oxazole/thiazole rings | Aphis fabae | Compound 7h showed 85.7% mortality at 12.5 mg/L, comparable to imidacloprid. | researchgate.net |
| Aryl isoxazolines with pyrazole-5-carboxamide | Mythimna separata | Compound IA-8 showed activity comparable to fluralaner, likely acting on the GABA receptor. | nih.gov |
| Pyrazole-5-carboxamides with dihydrooxazole | Cotton bollworm | Compounds Ij , Il , IIe exhibited 60% stomach activity at 5 mg/kg. | acs.org |
Anti-inflammatory Activities
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). ijpsjournal.comrjpbr.com The anti-inflammatory mechanism of many pyrazole compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes. nih.govijpsjournal.com
A study on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that compounds with specific substitutions on the phenyl ring at the 5-position of the pyrazole core showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Notably, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) exhibited significant activity. nih.gov This suggests that the presence and position of methoxy (B1213986) groups on the phenyl ring can enhance anti-inflammatory potential. nih.gov
Similarly, the synthesis of pyrazolylthiazole carboxylates and their corresponding acid derivatives yielded compounds with excellent anti-inflammatory profiles. nih.gov Three compounds, 1p (R=Cl, R(1)=Cl), 2c (R=H, R(1)=F), and 2n (R=Cl, R(1)=OCH3), demonstrated potent activity with edema inhibition ranging from 89.59% to 93.06%, which is comparable to the standard drug indomethacin (B1671933) (91.32%). nih.gov
Another investigation into 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters revealed that 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) was a particularly active compound, showing significant analgesic and anti-inflammatory effects with only mild ulcerogenic potential compared to indomethacin. thieme-connect.com The fusion of pyrazole and pyrazoline moieties with other heterocyclic systems, such as thiophene, has also been explored to develop agents with enhanced anti-inflammatory and analgesic properties. rjpbr.com
| Compound/Series | Model/Target | Potency/Efficacy | Reference |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced rat paw edema | Compounds 2e and 2f (dimethoxyphenyl substituted) showed significant activity. | nih.gov |
| Pyrazolylthiazole carboxylates | Carrageenan-induced rat paw edema | Compounds 1p , 2c , and 2n showed 89-93% edema inhibition, comparable to indomethacin. | nih.gov |
| 5-substituted-3-methylsulfanyl-1H-pyrazoles | Analgesic and anti-inflammatory models | Compound 4c emerged as the most active with mild ulcerogenic potential. | thieme-connect.com |
| Pyrazolo[5,1-b]quinazoline A | COX-2 / 5-LOX inhibition | Potent COX-2 inhibitor (IC50 = 47 nM) with 14-fold selectivity over COX-1. | mdpi.com |
Other Reported Biological Activities
Several studies have highlighted the antioxidant potential of pyrazole derivatives. The antioxidant activity is often evaluated through various in vitro assays that measure the compounds' ability to scavenge free radicals or inhibit lipid peroxidation. mdpi.com A study involving the synthesis of three series of pyrazole-based derivatives found that compounds 7c and 11a displayed powerful biological activities, including antioxidant effects. ekb.eg The antioxidant capacity of these compounds was assessed by measuring their total antioxidant capacity (TAC), iron-reducing power (IRP), and scavenging activity against DPPH and ABTS radicals. ekb.eg
| Compound | Total Antioxidant Capacity (TAC) (mg gallic acid/gm) | Iron-Reducing Power (IRP) (µg/mL) | Scavenging Activity against DPPH (IC50 µg/ml) | Scavenging Activity against ABTS (%) | Reference |
| 7c | 43.12 ± 0.11 | 27.44 ± 0.04 | 16.89 ± 0.02 | 56.97 ± 0.03 | ekb.eg |
| 11a | 23.68 ± 0.06 | 15.07 ± 0.02 | 30.88 ± 0.04 | 31.15 ± 0.02 | ekb.eg |
| Ascorbic Acid (Standard) | - | - | 4.10 ± 0.01 | 39.10 ± 0.01 | ekb.eg |
The potential of pyrazole derivatives as antidiabetic agents has been increasingly recognized, primarily through their action as inhibitors of enzymes involved in carbohydrate metabolism. ekb.egjournaljpri.com Some pyrazole derivatives have shown promising results in both in vitro enzyme inhibition assays and in vivo models. For example, pyrazoline fused indole derivatives were synthesized and screened for antidiabetic activity. journaljpri.com In in-vivo tests, compounds 4a and 4m exhibited moderate antidiabetic activity comparable to the standard drug glibenclamide. journaljpri.com In vitro, compounds 4a , 4e , and 4m showed moderate activity against α-glucosidase and α-amylase, comparable to acarbose (B1664774). journaljpri.com Furthermore, thiazolidinedione derivatives incorporating a pyrazole motif have been investigated, with one compound showing a strong blood glucose-reducing effect and potent inhibition of α-amylase. mdpi.com
The pyrazole scaffold is present in compounds exhibiting a range of central nervous system activities, including antidepressant and anticonvulsant effects. minia.edu.egnih.govscispace.com A study involving the synthesis of novel pyrazole derivatives from carboxylic acid hydrazides identified several compounds with significant CNS activity. minia.edu.egnih.gov
In the tail suspension test for antidepressant activity, compounds 4a and 4b demonstrated markedly potent effects, nearly twice the activity of the reference drug imipramine (B1671792) at the same dose. minia.edu.egnih.gov For anticonvulsant activity, evaluated against pentylenetetrazole (PTZ)-induced seizures, compounds 11b , 11a , and 11d showed a remarkable protective effect. minia.edu.egnih.gov Their activity was reported to be nearly as potent as phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium. nih.gov Other studies on 3-(2-furyl)-pyrazoline derivatives also identified compounds with protective effects against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) induced seizures. nih.gov
| Compound | Biological Activity | Key Finding | Reference |
| 4a, 4b | Antidepressant | Activity was nearly twice that of the standard drug imipramine. | minia.edu.egnih.gov |
| 11a, 11b, 11d | Anticonvulsant | Showed remarkable protection against PTZ-induced seizures; potency was close to phenobarbital. | minia.edu.egnih.gov |
| Various 3-(2-furyl)-pyrazolines | Anticonvulsant | Active against MES and scMet induced seizures at various dose levels. | nih.gov |
The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate digestion and reduces postprandial hyperglycemia. nih.govacs.org Pyrazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.gov
A novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate , demonstrated potent inhibition of both α-glucosidase and α-amylase. researchgate.net Its inhibitory activity against α-glucosidase (IC50 = 17.32 ± 0.76 µM) was significantly stronger than that of the standard drug acarbose (IC50 = 113.6 ± 1.17 µM). researchgate.net
Similarly, a series of pyrazole-imidazopyridine hydrazones were designed and evaluated as dual inhibitors. scispace.com Compound 8m from this series emerged as a potent inhibitor of both α-glucosidase (IC50 = 5.00±0.10 μg/mL) and α-amylase (IC50 = 15±0.35 μg/mL). scispace.com Studies on pyrazole–indole conjugates also identified a compound (14b ) with powerful inhibitory activity against both α-amylase (IC50 = 4.21 ± 0.03 µg/mL) and α-glucosidase (IC50 = 2.76 ± 0.01 µg/mL). researchgate.net These findings underscore the potential of the pyrazole scaffold in designing effective enzyme inhibitors for diabetes management. researchgate.netscispace.comresearchgate.net
| Compound/Series | Target Enzyme | IC50 Value | Reference |
| Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | α-Glucosidase | 17.32 ± 0.76 µM | researchgate.net |
| α-Amylase | 109.41 ± 0.87 µM | researchgate.net | |
| Acarbose (Standard) | α-Glucosidase | 113.6 ± 1.17 µM | researchgate.net |
| α-Amylase | 124.5 ± 0.64 µM | researchgate.net | |
| Pyrazole-imidazopyridine hydrazone (8m) | α-Glucosidase | 5.00 ± 0.10 μg/mL | scispace.com |
| α-Amylase | 15 ± 0.35 μg/mL | scispace.com | |
| Pyrazole–indole conjugate (14b) | α-Glucosidase | 2.76 ± 0.01 µg/mL | researchgate.net |
| α-Amylase | 4.21 ± 0.03 µg/mL | researchgate.net |
Computational and Spectroscopic Investigations of Pyrazole Carboxylates
X-ray Diffraction and Crystal Structure Determination
While a specific crystal structure for ethyl 3-chloro-1H-pyrazole-5-carboxylate is not publicly available in the searched crystallographic databases, analysis of closely related pyrazole (B372694) derivatives provides a framework for understanding its expected structural characteristics. For instance, studies on various substituted ethyl pyrazole-5-carboxylates consistently show a planar or near-planar pyrazole ring. The orientation of the ethyl carboxylate group relative to the pyrazole ring is a key conformational feature, often described by a dihedral angle.
Analysis of Intermolecular Hydrogen Bonding Networks
Intermolecular hydrogen bonds are crucial in defining the supramolecular architecture of pyrazole derivatives in the solid state. In 1H-pyrazoles, the N-H group is a potent hydrogen bond donor, while the pyrazole nitrogen atom (N2) and the carbonyl oxygen of the ester group are effective acceptors. This combination facilitates the formation of robust hydrogen-bonding networks, such as dimers, chains, or more complex three-dimensional arrays.
These interactions significantly impact the crystal packing and physical properties like melting point and solubility. In the absence of a specific structure for this compound, it is anticipated that its crystal structure would be dominated by N-H···N or N-H···O=C hydrogen bonds. The presence of the chlorine atom at the C3 position might also introduce weaker C-H···Cl or Cl···Cl interactions, further influencing the crystal packing. The analysis of hydrogen bonding in related structures, such as ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveals the presence of intermolecular C—H···O hydrogen bonds that stabilize the crystal structure. nih.gov
Below is a representative data table of hydrogen-bond geometry for a related pyrazole derivative, illustrating the typical parameters measured.
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| C6–H6···O1 | 0.93 | 2.56 | 3.281(2) | 135 |
| C1–H1B···O1 | 0.97 | 2.42 | 2.921(2) | 111 |
| Data for Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. nih.gov |
Examination of Molecular Conformation and Dihedral Angles
The molecular conformation of pyrazole carboxylates, particularly the orientation of substituents relative to the heterocyclic ring, is a subject of detailed crystallographic investigation. Dihedral angles, which describe the rotation around a chemical bond, are critical parameters for defining these conformations. For this compound, key dihedral angles would include the one between the pyrazole ring and the plane of the ethyl carboxylate group.
The table below presents hypothetical but plausible dihedral angles for this compound based on typical values observed in similar structures.
| Torsion Angle | Angle (°) |
| N1-C5-C6-O1 | ~175 |
| C4-C5-C6-O2 | ~5 |
| C3-C4-C5-N1 | ~0 |
| Hypothetical data for this compound. |
Solid-State NMR Spectroscopy for Structural and Dynamic Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the structure and dynamics of solid materials at a molecular level. Unlike X-ray diffraction, which requires crystalline samples, ssNMR can be applied to both crystalline and amorphous solids. For pyrazole derivatives, ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, provides valuable information about the local chemical environment of each atom, polymorphism, and intermolecular interactions.
Investigation of Proton Disorder and Dynamic Processes in the Solid State
A fascinating aspect of solid-state pyrazole chemistry is the occurrence of dynamic processes, such as proton transfer and tautomerism. nih.gov In many 1H-pyrazole derivatives, the proton on the nitrogen atom can be disordered over the two nitrogen positions in the pyrazole ring. This disorder can be either static, with different molecules in the crystal adopting different tautomeric forms, or dynamic, involving rapid proton hopping between the nitrogen atoms within a single molecule or between hydrogen-bonded molecules. nih.gov
Solid-state NMR is particularly well-suited to investigate these dynamic phenomena. Variable-temperature ssNMR experiments can be used to study the kinetics of proton transfer. acs.org As the temperature changes, the rate of proton exchange can be monitored through changes in the NMR lineshapes. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for the different tautomers might be observed. As the temperature increases and the exchange rate becomes faster, these signals coalesce into a single, averaged signal. nih.gov Such studies provide fundamental insights into the energy barriers and mechanisms of proton dynamics in the solid state. For pyrazole-4-carboxylic acid, ssNMR has shown that a proton disorder-order transition occurs at low temperatures. nih.gov
Advanced Applications of Ethyl 3 Chloro 1h Pyrazole 5 Carboxylate and Its Derivatives in Materials Science and Medicinal Chemistry
Role as Versatile Synthetic Intermediates
Ethyl 3-chloro-1H-pyrazole-5-carboxylate and its structural analogs are highly valued in synthetic chemistry for their role as versatile intermediates. The pyrazole (B372694) ring, functionalized with a chloro group, an ethyl ester, and reactive nitrogen atoms, provides multiple sites for chemical modification. This trifunctional nature allows for the strategic construction of complex molecular frameworks, making these compounds essential starting materials in various multi-step syntheses.
The functionalized pyrazole core is a key pharmacophore found in numerous biologically active compounds. Derivatives of this compound serve as crucial precursors for the industrial synthesis of a range of agrochemicals, particularly insecticides and acaricides. The specific arrangement of substituents on the pyrazole ring is critical for the biological efficacy of the final products.
For instance, closely related analogs like 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester are pivotal intermediates in the manufacturing of pyrazole amide insecticides such as Tolfenpyrad. google.comgoogle.com Similarly, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a key building block for modern anthranilamide insecticides, including chlorantraniliprole (B1668704) and cyantraniliprole. google.com The synthesis of these complex molecules relies on the pyrazole carboxylate scaffold as the central structural unit, which is later modified to achieve the desired bioactivity. google.com The synthesis of nitrogen-containing heterocyclic compounds, including pyrazole derivatives, is a subject of significant interest due to their wide applications in both the agrochemical and pharmaceutical fields. nih.gov
Table 1: Pyrazole Carboxylate Intermediates in Agrochemical Synthesis
| Precursor Compound | Final Product (Agrochemical) | Class |
|---|---|---|
| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Tolfenpyrad | Insecticide, Acaricide |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Chlorantraniliprole | Insecticide |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Cyantraniliprole | Insecticide |
Beyond their use in established industrial synthesis, pyrazole carboxylates are fundamental building blocks for creating novel molecular architectures in research settings. The reactivity of the pyrazole ring system, including the electrophilic character of the carbon atom bearing the chloro group and the nucleophilicity of the ring nitrogen atoms, allows for a wide array of chemical transformations. These reactions enable the construction of fused heterocyclic systems and poly-functionalized molecules that are scaffolds for new drug discovery programs and materials science research. Fused pyrazole ring systems are common structural motifs in many pharmaceutically important compounds. researchgate.net
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers
In the field of materials science, pyrazole derivatives, including carboxylate-functionalized variants, have emerged as important organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The geometry and chemical nature of the pyrazole linker are instrumental in dictating the final topology, porosity, and functional properties of the resulting framework. acs.org
Pyrazole-carboxylate ligands are excellent chelating agents for a variety of transition metal ions. researchgate.net They typically coordinate to metal centers through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. researchgate.net This dual-coordination capability allows for the formation of stable, multidimensional networks. The coordination chemistry of pyrazole derivatives has been extensively studied with metals such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netrepec.orgpen2print.org The specific coordination mode can vary, leading to diverse structural motifs ranging from discrete polynuclear complexes to one-, two-, or three-dimensional coordination polymers. acs.orgrsc.org The presence of the chloro-substituent on the pyrazole ring can also influence the electronic properties of the ligand and the resulting stability and catalytic activity of the metal complex.
The unique structural features of pyrazole-based MOFs, such as high surface area, tunable pore sizes, and the presence of accessible metal sites, make them suitable for a wide range of applications. acs.orgresearchgate.net The nitrogen-rich environment of the pyrazole linker can enhance the affinity of the framework for specific guest molecules, such as CO2.
Research has demonstrated the utility of pyrazole-based MOFs in several key areas:
Gas Storage and Separation : MOFs incorporating pyrazole linkers have been investigated for the selective adsorption and separation of gases like acetylene, propylene, and xenon. rsc.org
Catalysis : The well-defined, crystalline structure of MOFs allows them to serve as highly efficient heterogeneous catalysts. Pyrazolate-based MOFs have shown significant catalytic activity in challenging organic transformations, such as dehydrogenative cross-coupling reactions. acs.org
Luminescent Sensing : The inherent luminescent properties of some pyrazole ligands can be modulated upon coordination to metal ions or interaction with guest molecules, enabling their use as chemical sensors. For example, pyrazole-based MOFs have been developed for sensing SO2. digitellinc.com
Energy Storage : The porous structure and redox-active components of pyrazole-based MOFs make them promising candidates for electrode materials in batteries. researchgate.net
Table 2: Applications of Pyrazole-Based Metal-Organic Frameworks (MOFs)
| Application Area | MOF System / Ligand Type | Function / Target |
|---|---|---|
| Gas Separation | Hofmann-based MOFs with bis-pyrazole linker | Selective uptake of C₂H₂, C₃H₆, and Xenon rsc.org |
| Heterogeneous Catalysis | PCN-300 (Cu-Pz-based MOF) | Dehydrogenative C–O cross-coupling acs.org |
| Chemical Sensing | AsCM-304 (Ni-pyrazolate framework) | Reversible SO₂ adsorption and sensing digitellinc.com |
| Energy Storage | Various pyrazole-based MOFs | Electrode materials for batteries researchgate.net |
Optoelectronic and Photoluminescent Materials
Pyrazole derivatives have attracted considerable attention for their promising photophysical properties and applications in optoelectronic devices. researchgate.net The pyrazole scaffold can be incorporated into larger conjugated systems to create molecules with tailored absorption and emission characteristics. These compounds are explored as emitters in organic light-emitting diodes (OLEDs), components in photovoltaic cells, and as fluorescent probes for bioimaging. mdpi.comnih.gov
The fluorescence properties of pyrazole derivatives are influenced by the substituents on the ring. The introduction of electron-withdrawing or electron-donating groups, as well as extending the π-conjugation, can tune the emission color and quantum yield. mdpi.com For example, new 6-CF3-1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in both photovoltaic and electroluminescent applications, exhibiting bluish-green light emission in OLED devices. mdpi.com The synthetic versatility of the pyrazole ring allows for the development of a wide range of fluorescent materials with specific photophysical properties for advanced applications. rsc.org
Table 3: Photophysical Properties of Selected Pyrazole Derivatives for Optoelectronic Applications
| Compound Class | Application | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| 1,3-dimethyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline | OLED Emitter | 375 nm | 481 nm | - |
| Phenyl-decorated pyrazoloquinolines | OLED Emitter | ~380-400 nm | ~500-506 nm | - |
| Coumarin–pyrazole derivatives | Fluorescent Probe | 446 nm | - | - |
| Pyrazoline with indolinium salt | Fluorescent Probe | 558 nm | 640 nm | 13% |
Dyes and Fluorescent Probes
The pyrazole ring system, a core component of this compound, is a foundational scaffold in the development of advanced functional materials, particularly dyes and fluorescent probes. The inherent electronic properties of the pyrazole nucleus, including its ability to act as both an electron donor and acceptor, combined with the synthetic versatility of its derivatives, allow for the fine-tuning of photophysical characteristics. This enables the creation of molecules with specific absorption and emission profiles, making them highly valuable in materials science and analytical chemistry. Derivatives of this compound serve as crucial intermediates in synthesizing complex chromophores and fluorophores for a range of specialized applications.
The versatility of the pyrazole structure is rooted in its five-membered aromatic ring containing two adjacent nitrogen atoms, which can be readily functionalized. primachemicals.com This allows for the strategic attachment of various substituents to modulate the electronic structure and, consequently, the color and fluorescence properties of the resulting molecule. primachemicals.com Chemical reactions such as diazotization and coupling are commonly employed to synthesize a wide variety of pigments and dyes from pyrazole precursors. primachemicals.com
Pyrazole-Based Dyes
Derivatives of this compound are instrumental in the synthesis of high-performance dyes, especially azo dyes. The pyrazole core can be incorporated into complex chromophoric systems, leading to dyes with excellent color strength, brightness, and fastness properties. primachemicals.com For instance, novel disazo reactive dyes have been synthesized using pyrazolo[1,2-a]pyrazole systems. emerald.com These dyes demonstrate high exhaustion and fixation values when applied to fabrics like cotton, wool, and silk. emerald.com The specific shade and performance characteristics can be controlled by the choice of substituents on the pyrazole ring and the coupling components used in the synthesis. researchgate.net
Research has focused on creating dyes with specific functionalities, such as bifunctional reactive dyes that form strong covalent bonds with textile fibers, resulting in superior wash fastness. researchgate.net The synthesis often involves creating pyrazole-based intermediates which are then coupled with various diazonium salts to yield the final dye molecules. emerald.com Studies have shown that the absorption maxima (λmax) of these dyes are influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.net For example, eight new pyrazole azo dyes were synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a related derivative, as the diazotization component, which were then used to create light color paints. nih.gov
| Dye Class | Key Chromophore System | Application | Observed Properties |
|---|---|---|---|
| Disazo Reactive Dyes | Pyrazolo[1,2-a]pyrazole | Dyeing of cotton, wool, and silk | Showed high exhaustion, fixation, and color yields. emerald.com |
| Bifunctional Reactive Azo Dyes | 4-arylazo-1,5-dioxopyrazolo[1,2-a]pyrazole-3-carboxylic acid | Dyeing of cotton and wool | Absorption bands shift to longer wavelengths with increased solvent polarity. researchgate.net |
| Pyrazole Azo Dyes | Based on ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Light color paints for the varnish industry | Demonstrated good color properties in water-based acrylic resins. nih.gov |
Pyrazole-Based Fluorescent Probes
The unique structure of the pyrazole ring, with its nitrogen atoms capable of coordinating with metal ions, makes its derivatives excellent candidates for fluorescent chemosensors. tandfonline.com These probes are designed to exhibit a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon selectively binding to a specific analyte, such as a metal ion. nih.gov This high selectivity and sensitivity allow for the precise detection of target ions even at very low concentrations. tandfonline.comtandfonline.com
Derivatives of pyrazoles and their reduced form, pyrazolines, have been extensively developed as fluorescent probes for various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). tandfonline.comnih.govtandfonline.com The sensing mechanism often involves processes like intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or the blocking of photoinduced electron transfer (PET). nih.govtandfonline.com For example, one pyrazole-based sensor displayed a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺. nih.gov Another novel pyrazole-pyrazoline probe was developed for the highly sensitive detection of Fe³⁺ with a calculated limit of detection as low as 3.9 x 10⁻¹⁰ M. researchgate.net These sensors are valuable tools in environmental monitoring and biological imaging. nih.gov
| Probe Derivative Class | Target Analyte | Sensing Mechanism | Emission Wavelength (λem) | Limit of Detection (LoD) |
|---|---|---|---|---|
| Pyrazole-based Sensor | Zn²⁺ | "Turn-on" fluorescence (20x increase) | 480 nm | Not specified nih.gov |
| Pyrazole-based Sensor | Fe³⁺ | "Turn-on" fluorescence (30x increase) | 465 nm | 0.025 μM nih.gov |
| Pyrazole-Pyrazoline Probe (M) | Fe³⁺ | Fluorescence quenching ("Turn-off") | Not specified | 3.9 x 10⁻¹⁰ M researchgate.net |
| Porphyrin-Pyrazole Conjugates | Zn²⁺ | Ratiometric fluorescence change | Not specified | Promising for doped films acs.org |
Future Research Directions and Challenges in the Study of Ethyl 3 Chloro 1h Pyrazole 5 Carboxylate
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A primary challenge in the utilization of ethyl 3-chloro-1H-pyrazole-5-carboxylate lies in its synthesis. While various methods exist for creating pyrazole (B372694) derivatives, many traditional routes involve harsh reagents, multiple steps, and produce significant waste, hindering their large-scale application. google.comgoogle.com Future research is increasingly directed towards "green chemistry" approaches that are not only environmentally friendly but also more efficient and cost-effective. ontosight.ai
Key areas of development include:
Ultrasound-assisted synthesis: Studies have shown that using ultrasound irradiation can dramatically reduce reaction times for pyrazole synthesis, often from hours to mere minutes, while maintaining high yields and regioselectivity. nih.gov
Flow chemistry: Continuous-flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing, especially when dealing with potentially hazardous intermediates like ethyl diazoacetate, which can be generated and consumed in situ. researchgate.net
Novel catalysts and reagents: The exploration of less toxic and more sustainable reagents is crucial. For instance, replacing highly toxic materials like dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate, or using hydrogen peroxide for chlorination instead of sulfuryl chloride, can significantly improve the safety and environmental profile of the synthesis process. google.com
Electrochemical methods: Electrochemical chlorination presents an innovative approach that can eliminate the need for harsh chlorinating agents, with byproducts like HCl potentially being recycled as reaction materials, thereby improving the atom economy of the process. google.com
The overarching goal is to develop synthetic pathways that are not only high-yielding but also align with the principles of sustainable chemistry, making the production of this compound and its derivatives more viable for industrial applications in pharmaceuticals and agrochemicals. researchgate.netchemimpex.com
Exploration of Novel Biological Activities and Uncharted Therapeutic Targets
The pyrazole nucleus is renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nih.govnih.govjocpr.comfrontiersin.org Derivatives of this compound have contributed to this legacy, serving as foundational structures for compounds targeting well-known enzymes and receptors like COX-2, various protein kinases, and Bruton's tyrosine kinase (BTK). nih.govnih.gov
However, the vastness of the biological landscape suggests that many potential applications remain undiscovered. Future research must venture beyond these established targets to explore uncharted therapeutic territory.
Potential Areas for Exploration:
| Therapeutic Area | Potential Uncharted Targets | Rationale |
| Metabolic Diseases | Farnesoid X Receptor (FXR) | Antagonists of FXR are being investigated for the treatment of cholestasis and related metabolic disorders. Pyrazole carboxamides have shown promise as potent FXR antagonists. nih.gov |
| Neurodegenerative Diseases | Novel kinase pathways, ion channels | Pyrazole derivatives have been noted for their potential in treating neurological conditions by acting as ligands for various receptors and modulating kinase signaling pathways. researchgate.net |
| Infectious Diseases | Novel bacterial or fungal enzymes, drug-resistant pathogen targets | With the rise of multidrug-resistant microbes, there is an urgent need for new antimicrobial agents. jocpr.com Pyrazole carboxylates have demonstrated potent activity against various bacteria and fungi, including strains resistant to existing drugs. nih.gov |
| Oncology | Haspin kinase, multi-targeted kinase inhibition | While pyrazoles are known kinase inhibitors, exploring their effects on less common kinases like haspin or designing them as multi-targeted agents could overcome drug resistance and improve precision oncology. nih.gov |
The challenge lies in designing and screening libraries of derivatives against a wider array of biological targets to uncover novel mechanisms of action and expand the therapeutic utility of this versatile scaffold. researchgate.net
Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design
The traditional drug discovery process is often slow, expensive, and characterized by a high failure rate. mdpi.com The integration of computational modeling and artificial intelligence (AI) is set to revolutionize this paradigm. crimsonpublishers.com For a scaffold like this compound, these advanced technologies offer powerful tools to accelerate the design and optimization of new derivatives.
AI and computational approaches can be applied in several key areas:
Predictive Modeling: AI algorithms, particularly machine learning (ML), can analyze large datasets to predict the efficacy, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel pyrazole derivatives before they are even synthesized. mdpi.comcrimsonpublishers.com This significantly reduces the time and resources spent on non-viable candidates.
Target Identification: AI can be employed to identify new biological targets for diseases by analyzing complex biological data, thus expanding the scope of drug discovery beyond conventional approaches. mdpi.comnih.gov
De Novo Drug Design: AI can generate entirely new molecular structures based on desired properties, using the pyrazole core as a starting point to design novel compounds with high potential for specific therapeutic applications. crimsonpublishers.com
Molecular Docking and Simulation: Computational tools like molecular docking allow researchers to visualize and predict how a pyrazole derivative will bind to its target protein. researchgate.netnih.gov This insight is crucial for understanding the mechanism of action and for rationally designing more potent and selective molecules.
By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of possible pyrazole derivatives, leading to a more streamlined and successful drug discovery pipeline. ontosight.ainih.gov
Rational Design of Derivatives for Enhanced Selectivity, Potency, and Reduced Off-Target Effects
A central challenge in drug development is creating compounds that are highly effective against their intended target while minimizing interactions with other biological molecules, which can cause unwanted side effects. nih.gov The structure of this compound offers multiple positions for chemical modification, making it an ideal candidate for rational drug design aimed at optimizing its pharmacological profile. mdpi.com
The strategic modification of the pyrazole ring can have a major impact on its biological properties. mdpi.com For instance, the pyrazole moiety itself has been shown to be critical for providing key hydrogen bonds with kinase hinge regions and can help alleviate cardiovascular adverse effects attributed to off-target activities in some drug candidates. mdpi.com
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrazole ring and studying how these changes affect biological activity. nih.govekb.eg This allows for the identification of key structural features responsible for potency and selectivity.
Target-Specific Modifications: Using structural information from the biological target (obtained via X-ray crystallography or computational modeling) to design derivatives that fit perfectly into the active site, thereby enhancing binding affinity and selectivity. researchgate.net
Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to fine-tune the compound's characteristics, such as solubility or metabolic stability, without losing its primary biological activity.
Polypharmacology: Intentionally designing molecules that can interact with multiple targets. While often associated with side effects, a rational polypharmacological approach can be beneficial for treating complex diseases like cancer by simultaneously inhibiting multiple signaling pathways. nih.govnih.gov
The ultimate aim is to create derivatives that exhibit superior therapeutic efficacy and a cleaner safety profile, making them more suitable for clinical development.
Expanding Applications in Emerging Fields Beyond Traditional Medicinal Chemistry
While the primary focus for pyrazole derivatives has been in medicinal chemistry, the unique chemical properties of the scaffold, and by extension intermediates like this compound, make it suitable for a range of other applications. ekb.eg Future research is expected to explore and expand its utility in emerging and interdisciplinary fields.
Promising Areas for Expanded Application:
| Field | Potential Application | Rationale |
| Agrochemicals | Herbicides, Fungicides, Insecticides | Pyrazole derivatives have already shown significant potential in crop protection. chemimpex.com Further research can lead to the development of more potent and environmentally benign pesticides to enhance agricultural yield and sustainability. nih.govresearchgate.net |
| Material Science | Organic Electronics, Dyes | The pyrazole ring system can be incorporated into larger molecules to create novel materials with specific electronic or optical properties, useful in the development of organic light-emitting diodes (OLEDs), sensors, or dyes. |
| Chemical Biology | Molecular Probes, Bioimaging | Derivatives can be functionalized with fluorescent tags or reactive groups to serve as chemical probes for studying biological processes, visualizing cellular components, or identifying new protein targets. |
| Veterinary Medicine | Anti-parasitic, Anti-inflammatory Drugs | The broad biological activity of pyrazoles can be harnessed to develop new treatments for diseases affecting animals, an area with its own unique set of challenges and needs. |
Exploring these non-traditional applications will not only diversify the value of this compound but also drive innovation by bridging the gap between medicinal chemistry and other scientific disciplines.
Q & A
Q. What are the common synthetic routes for ethyl 3-chloro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 3-amino-1H-pyrazole-5-carboxylate intermediates can undergo chlorination using reagents like POCl₃ or SOCl₂ . Reaction temperature and stoichiometry are critical: excess chlorinating agents may lead to over-substitution, while lower temperatures (0–25°C) improve regioselectivity. Evidence from similar pyrazole derivatives shows yields ranging from 28% to 59% depending on purification methods (e.g., column chromatography vs. direct crystallization) .
Q. How is spectroscopic characterization (NMR, HRMS) performed for this compound, and what are key spectral markers?
¹H NMR analysis in DMSO-d₆ typically reveals signals for the ethyl ester group (δ ~4.2 ppm, quartet) and the pyrazole ring proton (δ ~6.6–7.8 ppm). Chlorine substituents deshield adjacent protons, as seen in analogs like ethyl 3-(4-chlorophenyl)pyrazole derivatives, where Cl-induced splitting results in distinct multiplet patterns . HRMS data for related compounds (e.g., [M+H]+ = 353.1257) confirm molecular formulas, with deviations <5 ppm indicating purity .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data for this compound are limited, safety sheets for structurally similar pyrazoles recommend:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .
- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrazole vapors may irritate respiratory systems .
Advanced Research Questions
Q. How can regioselective substitution at the pyrazole ring be achieved to avoid competing byproducts?
Regioselectivity challenges arise due to the electron-withdrawing chloro and ester groups. Studies on ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate demonstrate that using bulky bases (e.g., K₂CO₃ in DMF) directs substitution to the less hindered N1 position, minimizing N2 byproducts . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution, as shown in analogs like ethyl 1-methyl-5-phenylpyrazole-3-carboxylate .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from substituent effects. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility, as observed in carbonic anhydrase inhibitors . Methodological solutions include:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Pyrazole esters are prone to hydrolysis under acidic/basic conditions. Accelerated stability studies on analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) show degradation at pH <3 or >10, with t½ <24 hours at 40°C . Recommendations:
- Storage : –20°C under inert atmosphere to prevent ester cleavage .
- Reaction buffers : Use neutral pH (6–8) for in vitro assays to maintain integrity .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in synthesis?
Q. How can computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets?
Docking studies with carbonic anhydrase IX (PDB: 3IAI) reveal that the chloro group forms halogen bonds with Thr200, while the ester moiety stabilizes hydrophobic pockets . Software like AutoDock Vina and force fields (AMBER) validate binding modes observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
